molecular formula C10H12N4O3 B5011900 N-tert-butyl-4-nitro-2,1,3-benzoxadiazol-5-amine

N-tert-butyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B5011900
M. Wt: 236.23 g/mol
InChI Key: QEAIZBWPDXRIIE-UHFFFAOYSA-N
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Description

N-tert-butyl-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound with a complex structure that includes a benzoxadiazole ring substituted with a nitro group and a tert-butyl group

Properties

IUPAC Name

N-tert-butyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-10(2,3)11-7-5-4-6-8(13-17-12-6)9(7)14(15)16/h4-5,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAIZBWPDXRIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C2=NON=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps. One common method starts with the nitration of a benzoxadiazole precursor, followed by the introduction of the tert-butyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a wide range of functional groups, leading to various derivatives of the original compound.

Scientific Research Applications

N-tert-butyl-4-nitro-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The benzoxadiazole ring can interact with various enzymes and proteins, potentially inhibiting or modulating their activity. These interactions are the basis for its potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-4-nitrobenzamide
  • N-tert-butyl-4-nitrophenylsulfonamide
  • N-tert-butyl-4-nitrobenzoic acid

Uniqueness

N-tert-butyl-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the presence of the benzoxadiazole ring, which imparts distinct chemical properties compared to other similar compounds. This ring structure can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

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